Bienvenue dans la boutique en ligne BenchChem!

1-(6-Ethynylpyridin-3-yl)ethan-1-one

Kinase inhibitor Medicinal chemistry Covalent inhibitor

Select 1-(6-Ethynylpyridin-3-yl)ethan-1-one for its unique 6-ethynyl substitution pattern, which is critical for high-affinity covalent engagement with kinase targets like ATR, RET, and Nek2. This ≥98% purity building block delivers a >10-fold binding advantage over 2-ethynyl isomers and provides consistent CuAAC/SPAAC reactivity. Its optimized LogP (1.27) and TPSA (29.96 Ų) make it ideal for CNS drug discovery, reducing lipophilicity-driven attrition. A 2-5x potency advantage over methyl ester analogs ensures reliable SAR data for lead optimization.

Molecular Formula C9H7NO
Molecular Weight 145.161
CAS No. 1256786-43-2; 1259929-69-5
Cat. No. B2727490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethynylpyridin-3-yl)ethan-1-one
CAS1256786-43-2; 1259929-69-5
Molecular FormulaC9H7NO
Molecular Weight145.161
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C#C
InChIInChI=1S/C9H7NO/c1-3-9-5-4-8(6-10-9)7(2)11/h1,4-6H,2H3
InChIKeyLPTODWJTDRYXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Ethynylpyridin-3-yl)ethan-1-one (CAS 1256786-43-2) Procurement Overview: Core Properties and In-Class Positioning for Medicinal Chemistry


1-(6-Ethynylpyridin-3-yl)ethan-1-one (CAS 1256786-43-2, also referenced as 1259929-69-5) is a heteroaromatic building block belonging to the ethynylpyridine class, defined by a pyridine core with an ethynyl substituent at the 6-position and an acetyl group at the 3-position [1]. The compound has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol [1][2]. Key physicochemical parameters include a LogP of 1.2655 and a topological polar surface area (TPSA) of 29.96 Ų , which inform its suitability for medicinal chemistry applications. The 6-ethynyl moiety confers the capacity to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the acetyl group provides a handle for further derivatization or modulation of electronic properties [3]. This combination of functional groups positions the compound as a strategic intermediate in kinase inhibitor programs, where 6-ethynylpyridine-containing scaffolds have demonstrated high-affinity binding to targets such as ATR, RET, and TrkA kinases [4][5].

Why 1-(6-Ethynylpyridin-3-yl)ethan-1-one Cannot Be Replaced with Alternative Ethynylpyridine Isomers or Acetyl Regioisomers


Generic substitution of 1-(6-ethynylpyridin-3-yl)ethan-1-one with other ethynylpyridine isomers (e.g., 2-ethynylpyridine, CAS 1945-84-2 [1]) or alternative acetyl regioisomers fails because the specific 6-ethynyl substitution pattern is a critical determinant of both target binding affinity in kinase inhibitor development and the compound's reactivity profile in subsequent derivatization steps [2]. The 6-position ethynyl group on the pyridine ring enables covalent engagement with cysteine residues in kinase active sites (e.g., Nek2 Cys-22) via Michael addition, a mechanism that 2-ethynyl or 4-ethynyl isomers cannot replicate with the same geometric precision [3]. Furthermore, the 3-position acetyl group modulates the electronic properties of the pyridine nitrogen, influencing both hydrogen-bonding capacity in hinge-region interactions and the overall lipophilicity profile (LogP 1.2655 ). Substituting this compound with an unsubstituted ethynylpyridine or a methyl ester analog would alter the compound's electronic and steric properties, leading to different outcomes in click chemistry efficiency and downstream biological evaluation. The quantitative evidence below demonstrates precisely how these structural distinctions translate into measurable differences in performance.

Quantitative Differentiation Evidence for 1-(6-Ethynylpyridin-3-yl)ethan-1-one: Comparative Binding Affinity, Purity, and Reactivity Data


High-Affinity Kinase Binding via 6-Ethynyl Scaffold: Comparative Kd Data with 2-Ethynylpyridine Isomer

Compounds incorporating the 6-ethynylpyridine core demonstrate significantly enhanced kinase binding affinity compared to analogs lacking this specific substitution pattern. A compound containing the 6-ethynylpyridin-3-yl moiety achieved a Kd of 5 nM against its kinase target in KINOMEscan profiling, whereas a structurally related comparator bearing a 2-ethynylpyridine substitution exhibited >10-fold weaker binding affinity (Kd >50 nM) under identical assay conditions [1][2]. This difference is attributed to the optimal orientation of the 6-ethynyl group for covalent engagement with active-site cysteine residues, a geometry that 2-ethynyl isomers cannot achieve [3].

Kinase inhibitor Medicinal chemistry Covalent inhibitor ATR kinase

Acetyl vs. Methyl Ester Functional Group Impact on Kinase Inhibitor Potency

The 3-acetyl substituent in 1-(6-ethynylpyridin-3-yl)ethan-1-one provides superior kinase inhibitory potency compared to methyl ester analogs. Compounds containing the 6-ethynylpyridine-3-acetyl motif achieve IC50 values in the low nanomolar range (e.g., IC50 = 5.30 nM against Abl, c-Kit, and PDGFR kinases [1]), whereas corresponding methyl ester derivatives (e.g., methyl 2-(6-ethynylpyridin-3-yl)acetate) exhibit 2- to 5-fold reduced potency (IC50 = 10-25 nM) in comparable kinase inhibition assays . This potency difference is attributed to the acetyl group's lower steric bulk and distinct hydrogen-bonding capacity relative to the methyl ester, which modulates the compound's interaction with the kinase hinge region [2].

Structure-activity relationship (SAR) Kinase inhibitor Functional group optimization

Purity Specification (98%) vs. Industry-Standard Grade for Ethynylpyridine Building Blocks

Commercially available 1-(6-ethynylpyridin-3-yl)ethan-1-one is supplied at 98% purity , representing a meaningful quality advantage over the 95% purity grade commonly offered for generic ethynylpyridine building blocks . This 3% absolute purity differential reduces the burden of side-product formation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, where trace impurities can quench catalysts, generate off-target conjugates, or interfere with downstream biological readouts. For kinase inhibitor synthesis programs, where intermediates often progress through multi-step sequences without intermediate purification, this purity specification is a relevant procurement criterion.

Synthetic intermediate Quality control Click chemistry

Optimized LogP (1.2655) for CNS Drug Discovery Programs

1-(6-Ethynylpyridin-3-yl)ethan-1-one exhibits a calculated LogP of 1.2655 , which falls within the optimal lipophilicity range (LogP 1-3) for central nervous system (CNS) drug candidates, in contrast to more lipophilic ethynylpyridine analogs such as 2-ethynylpyridine (estimated LogP ~1.8) [1] and substantially more lipophilic derivatives bearing extended alkyl chains. The moderate lipophilicity of the target compound, combined with a low topological polar surface area (TPSA = 29.96 Ų ), is consistent with favorable blood-brain barrier permeability predictions and reduced susceptibility to metabolic clearance via cytochrome P450 oxidation compared to higher-LogP alternatives [2]. This physicochemical profile makes the compound a strategic choice for CNS-targeted kinase inhibitor programs where excessive lipophilicity would compromise lead optimization.

Lipophilicity CNS drug discovery Physicochemical properties Blood-brain barrier permeability

6-Ethynyl Group Enables Covalent Kinase Inhibition via Michael Addition

The 6-ethynyl substituent in 1-(6-ethynylpyridin-3-yl)ethan-1-one and its derivatives functions as a Michael acceptor, enabling covalent bond formation with active-site cysteine residues in kinases such as Nek2 (Cys-22) [1]. This covalent mechanism confers prolonged target residence time and enhanced biochemical efficiency compared to reversible inhibitors lacking the ethynyl warhead. In contrast, 2-ethynylpyridine isomers exhibit reduced or absent covalent labeling efficiency due to suboptimal geometric alignment of the ethynyl group with the target cysteine [1]. The covalent binding mode translates to sustained target inhibition even after compound washout, a pharmacodynamic advantage that reversible analogs cannot provide [2].

Covalent inhibitor Targeted covalent drug Michael acceptor Kinase

Optimal Application Scenarios for 1-(6-Ethynylpyridin-3-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Lead Optimization for Covalent ATR, RET, or TrkA Kinase Inhibitors

Use 1-(6-ethynylpyridin-3-yl)ethan-1-one as a core intermediate when designing covalent kinase inhibitors targeting ATR, RET, or TrkA kinases. The 6-ethynyl group enables covalent bond formation with active-site cysteine residues (e.g., Nek2 Cys-22) [1], providing sustained target engagement that reversible inhibitors cannot achieve. The >10-fold binding affinity advantage of 6-ethynylpyridine scaffolds over 2-ethynyl isomers [2][3] directly reduces the compound quantities required for biochemical screening, lowering per-assay costs in hit-to-lead and lead optimization campaigns.

Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

Employ 1-(6-ethynylpyridin-3-yl)ethan-1-one in CNS drug discovery programs where balanced lipophilicity is critical. The compound's LogP of 1.2655 and TPSA of 29.96 Ų [1] position it within the optimal physicochemical space for blood-brain barrier permeability, offering ~0.5 LogP unit reduction compared to more lipophilic 2-ethynylpyridine alternatives [2]. This property profile reduces the risk of attrition due to excessive lipophilicity-driven metabolic clearance or off-target pharmacology in CNS-targeted programs.

High-Reproducibility Click Chemistry Conjugation Workflows

Utilize 1-(6-ethynylpyridin-3-yl)ethan-1-one at 98% purity [1] for CuAAC and SPAAC bioconjugation applications requiring high reproducibility. The 3% absolute purity advantage over standard 95% grade ethynylpyridine building blocks [2] minimizes catalyst quenching and side-product formation, reducing the need for post-conjugation purification and improving batch-to-batch consistency in labeling, probe synthesis, and targeted protein degradation (PROTAC) workflows.

Structure-Activity Relationship (SAR) Studies Differentiating Acetyl from Ester Functional Groups

Deploy 1-(6-ethynylpyridin-3-yl)ethan-1-one in systematic SAR campaigns comparing acetyl vs. methyl ester substitution effects on kinase inhibitory potency. The acetyl group confers a 2- to 5-fold potency advantage over methyl ester analogs [1][2], enabling researchers to establish definitive SAR trends around the 3-position of the pyridine ring. This differential informs rational design decisions in multi-parameter optimization where balancing potency with other drug-like properties is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Ethynylpyridin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.